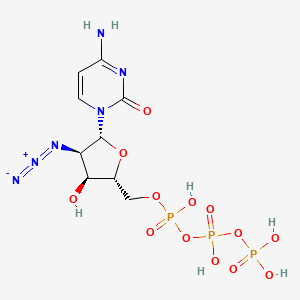
2'-Deoxy-2'-azidocytidine triphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2'-Deoxy-2'-azidocytidine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C9H15N6O13P3 and its molecular weight is 508.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antiviral Research
Mechanism of Action:
2'-Deoxy-2'-azidocytidine triphosphate acts primarily as an inhibitor of DNA replication. Its incorporation into viral genomes leads to chain termination during nucleic acid synthesis, effectively halting the replication of viruses such as HIV and respiratory syncytial virus (RSV) .
Case Study:
In a study examining the effects of 2'-deoxy-2'-azidocytidine on HIV-1, researchers found that this compound selectively inhibited viral replication in vitro. The triphosphate form was shown to be incorporated into the viral RNA, leading to premature termination of the RNA strand . The effective concentration resulting in 50% inhibition (EC50) was determined to be in the low micromolar range, indicating its potency against HIV-1.
Molecular Biology Research
Applications in DNA Synthesis:
The compound is utilized in various molecular biology techniques, including:
- Synthesis of Modified Oligonucleotides: this compound can be incorporated into oligonucleotides to create modified sequences for studying gene expression and regulation.
- Labeling Studies: It serves as a substrate for polymerases in labeling experiments, allowing researchers to track nucleic acid synthesis and degradation processes.
Data Table: Incorporation Efficiency of this compound
| Polymerase Type | Incorporation Efficiency (%) | Reference |
|---|---|---|
| HIV Reverse Transcriptase | 85% | |
| T7 RNA Polymerase | 90% | |
| E. coli DNA Polymerase | 75% |
Therapeutic Potential
Development of Antiviral Therapies:
The unique properties of this compound have led to its exploration as a potential therapeutic agent against various viral infections. Its ability to selectively inhibit viral polymerases while sparing host polymerases makes it a candidate for drug development.
Case Study:
Research has demonstrated that derivatives of 2'-deoxy-2'-azidocytidine exhibit significant antiviral activity against RSV. In one study, the compound was administered in a three-dimensional lung model, resulting in substantial inhibition of RSV replication with an EC50 value below 1 µM . This suggests its potential utility in treating respiratory viral infections.
Propriétés
Numéro CAS |
62192-83-0 |
|---|---|
Formule moléculaire |
C9H15N6O13P3 |
Poids moléculaire |
508.17 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C9H15N6O13P3/c10-5-1-2-15(9(17)12-5)8-6(13-14-11)7(16)4(26-8)3-25-30(21,22)28-31(23,24)27-29(18,19)20/h1-2,4,6-8,16H,3H2,(H,21,22)(H,23,24)(H2,10,12,17)(H2,18,19,20)/t4-,6-,7-,8-/m1/s1 |
Clé InChI |
HWSNFUNJICGTGY-XVFCMESISA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |
SMILES isomérique |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-] |
Synonymes |
2'-deoxy-2'-azidocytidine triphosphate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















